5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
The compound “5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazine ring, a benzamide group, a methoxy group, and a chloro group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each introducing a different functional group. For instance, the triazole ring could be formed through a [3+2] cycloaddition reaction . The benzamide group could be introduced through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyridazine rings would likely contribute to the rigidity of the molecule, while the methoxy and benzamide groups could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the polar benzamide and methoxy groups could increase its solubility in polar solvents .Scientific Research Applications
Antiproliferative Activity
A study by Ilić et al. (2011) focused on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, similar in structure to the compound , and found that these compounds inhibited the proliferation of endothelial and tumor cells. This suggests potential antiproliferative applications for the compound (Ilić et al., 2011).
Structural and Theoretical Analysis
Sallam et al. (2021) synthesized and analyzed a compound structurally similar to 5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide. Their study included structural analysis, density functional theory calculations, and energy framework construction. This indicates the significance of such compounds in the field of molecular structure analysis (Sallam et al., 2021).
Anti-Diabetic Drug Potential
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, structurally related to the compound , and evaluated them for anti-diabetic properties, specifically for Dipeptidyl peptidase-4 (DPP-4) inhibition. This suggests potential applications of the compound in the development of anti-diabetic medications (Bindu et al., 2019).
Antimicrobial Activities
A study by Bektaş et al. (2007) on novel 1,2,4-Triazole derivatives, which share structural similarities with the compound , demonstrated antimicrobial properties against various microorganisms, indicating the potential of this compound in antimicrobial applications (Bektaş et al., 2007).
Biological and Antioxidant Activities
Gilava et al. (2020) explored the synthesis of triazolopyrimidines, structurally related to the compound , and evaluated their biological and antioxidant activities. This suggests the potential of the compound for similar biological and antioxidant applications (Gilava et al., 2020).
Future Directions
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-23-24-19-9-7-17(25-26(12)19)13-4-3-5-15(10-13)22-20(27)16-11-14(21)6-8-18(16)28-2/h3-11H,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWDUIQTMFXKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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